molecular formula C27H24FN3O4S B11499201 Ethyl 4-({[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11499201
M. Wt: 505.6 g/mol
InChI Key: NDWONMUDMRJBAJ-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a sulfanylideneimidazolidinone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

    Formation of Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of Fluorophenyl and Phenyl Groups: This can be achieved through nucleophilic substitution reactions where the imidazolidinone core reacts with fluorophenyl and phenyl halides.

    Esterification: The final step involves the reaction of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

ETHYL 4-(2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 4-(2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can be compared with other imidazolidinone derivatives:

    Methyl 4-fluorobenzoate: Similar in structure but lacks the imidazolidinone core.

    Trisubstituted imidazole derivatives: Contain similar functional groups but have different core structures.

    Thiazole-based Schiff base derivatives: Exhibit similar biological activities but have different heterocyclic cores.

These comparisons highlight the unique structural features and potential biological activities of ETHYL 4-(2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE.

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O4S/c1-2-35-26(34)19-10-14-21(15-11-19)29-24(32)16-23-25(33)31(22-6-4-3-5-7-22)27(36)30(23)17-18-8-12-20(28)13-9-18/h3-15,23H,2,16-17H2,1H3,(H,29,32)

InChI Key

NDWONMUDMRJBAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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